molecular formula C22H28N2O2 B10864302 N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide

N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B10864302
M. Wt: 352.5 g/mol
InChI Key: UEHOZCUBIBMWLP-OEAKJJBVSA-N
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Description

N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups and a hydroxyl group attached to a phenyl ring, which is further connected to a benzohydrazide moiety. The structure of this compound allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE typically involves the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Chemical Reactions Analysis

N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The tert-butyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as redox activity, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H28N2O2/c1-21(2,3)17-12-16(19(25)18(13-17)22(4,5)6)14-23-24-20(26)15-10-8-7-9-11-15/h7-14,25H,1-6H3,(H,24,26)/b23-14+

InChI Key

UEHOZCUBIBMWLP-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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